7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline
Overview
Description
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is an organic compound with the molecular formula C10H12BrN. It is a derivative of tetrahydroquinoline, where a bromine atom is substituted at the 7th position and a methyl group at the 1st position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline typically involves the bromination of 1-methyl-1,2,3,4-tetrahydroquinoline. One common method is the electrophilic aromatic substitution reaction, where bromine is introduced to the aromatic ring in the presence of a catalyst such as iron(III) bromide (FeBr3) or aluminum bromide (AlBr3) .
Industrial Production Methods: Industrial production of this compound may involve large-scale bromination processes, ensuring high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the bromination process .
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of quinoline derivatives.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C), converting the compound to its fully saturated form.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium hydroxide (NaOH), ammonia (NH3)
Major Products Formed:
Oxidation: Quinoline derivatives
Reduction: Fully saturated tetrahydroquinoline
Substitution: Various substituted quinoline derivatives
Scientific Research Applications
7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets in biological systems. It may act as an inhibitor or modulator of certain enzymes or receptors, affecting various biochemical pathways. The exact molecular targets and pathways are still under investigation, but its structure suggests potential interactions with neurotransmitter receptors and enzymes involved in oxidative stress .
Comparison with Similar Compounds
1-Methyl-1,2,3,4-tetrahydroquinoline: Lacks the bromine substitution, making it less reactive in certain chemical reactions.
7-Bromo-1,2,3,4-tetrahydroquinoline: Similar structure but without the methyl group, affecting its solubility and reactivity.
7-Bromo-1-methylisoquinoline: An isomer with different positioning of the nitrogen atom, leading to different chemical properties and reactivity.
Uniqueness: 7-Bromo-1-methyl-1,2,3,4-tetrahydroquinoline is unique due to the presence of both bromine and methyl groups, which confer specific chemical reactivity and potential biological activity. Its structure allows for diverse chemical modifications, making it a valuable compound in synthetic chemistry and pharmaceutical research .
Properties
IUPAC Name |
7-bromo-1-methyl-3,4-dihydro-2H-quinoline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12BrN/c1-12-6-2-3-8-4-5-9(11)7-10(8)12/h4-5,7H,2-3,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FFZJBJFSFZZSCQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2=C1C=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12BrN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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